molecular formula C12H23N3O2 B12354778 6-(Octylamino)-1,3-diazinane-2,4-dione

6-(Octylamino)-1,3-diazinane-2,4-dione

Cat. No.: B12354778
M. Wt: 241.33 g/mol
InChI Key: DJHOZSZZONQWFI-UHFFFAOYSA-N
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Description

6-(Octylamino)-1,3-diazinane-2,4-dione is an organic compound that belongs to the class of diazinane derivatives This compound is characterized by the presence of an octylamino group attached to the diazinane ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Octylamino)-1,3-diazinane-2,4-dione typically involves the reaction of 1,3-diazinane-2,4-dione with octylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully monitored and controlled to ensure consistent product quality. Advanced purification methods, such as high-performance liquid chromatography (HPLC), may be employed to achieve high purity levels required for specific applications.

Chemical Reactions Analysis

Types of Reactions

6-(Octylamino)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the octylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted diazinane derivatives.

Scientific Research Applications

6-(Octylamino)-1,3-diazinane-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(Octylamino)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    6-(Hexylamino)-1,3-diazinane-2,4-dione: Similar structure but with a hexyl group instead of an octyl group.

    6-(Decylamino)-1,3-diazinane-2,4-dione: Similar structure but with a decyl group instead of an octyl group.

    6-(Butylamino)-1,3-diazinane-2,4-dione: Similar structure but with a butyl group instead of an octyl group.

Uniqueness

The uniqueness of 6-(Octylamino)-1,3-diazinane-2,4-dione lies in its specific octylamino group, which imparts distinct chemical and physical properties compared to its analogs. This difference in the alkyl chain length can significantly influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H23N3O2

Molecular Weight

241.33 g/mol

IUPAC Name

6-(octylamino)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C12H23N3O2/c1-2-3-4-5-6-7-8-13-10-9-11(16)15-12(17)14-10/h10,13H,2-9H2,1H3,(H2,14,15,16,17)

InChI Key

DJHOZSZZONQWFI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC1CC(=O)NC(=O)N1

Origin of Product

United States

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